molecular formula C19H17ClN2O3 B2893536 1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 895644-55-0

1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2893536
CAS No.: 895644-55-0
M. Wt: 356.81
InChI Key: ZVFSCVNNZCIEJH-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound with a unique structure that includes both chlorophenyl and methoxyphenyl groups

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common method involves the reaction of S-Chlorophenylglycine methyl ester with sulphonate in the presence of acetonitrile as a solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-chlorophenyl)methyl]-4-[(2-hydroxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
  • 1-[(3-chlorophenyl)methyl]-4-[(2-ethoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Uniqueness

1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-25-17-8-3-2-6-15(17)13-22-10-9-21(18(23)19(22)24)12-14-5-4-7-16(20)11-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFSCVNNZCIEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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